molecular formula C8H13N3O B12933492 N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide CAS No. 64387-74-2

N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide

Cat. No.: B12933492
CAS No.: 64387-74-2
M. Wt: 167.21 g/mol
InChI Key: RVPKKLDXFFTADD-UHFFFAOYSA-N
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Description

N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide (synonyms: N-Acetylhistamine) is a small organic molecule with the molecular formula C₇H₁₁N₃O and a molar mass of 153.18 g/mol . Its structure consists of a 1-methylimidazole ring connected via an ethyl chain to an acetamide group. Key properties include a melting point of 147–149°C and a density estimate of 1.1648 g/cm³ . This compound is of interest due to its structural similarity to histamine, a biogenic amine involved in immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Key Substituents
N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide C₇H₁₁N₃O 153.18 1-Methylimidazole, ethyl-acetamide Methyl (imidazole), acetamide
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide (6a) C₂₁H₁₉N₄O₂* ~357.40 Triazole, naphthyloxy-methyl, phenyl-acetamide Naphthyloxy, triazole
N-[4-(1H-Imidazol-1-yl)-2-methylphenyl]acetamide C₁₂H₁₃N₃O 215.26 Phenyl-imidazole, methyl (phenyl), acetamide Methyl (phenyl), imidazole
N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide C₁₅H₁₇NO₂* ~259.30 Methoxy-naphthyl, ethyl-acetamide Methoxy (naphthyl), acetamide
2-[(1-Methylimidazol-2-yl)thio]-N-[4-(phenyldiazenyl)phenyl]acetamide C₁₈H₁₇N₅OS 367.43 Thioether-imidazole, azo-phenyl, acetamide Thioether, azo group

Note: Exact molecular formulas for 6a and the methoxy-naphthyl compound inferred from synthesis details.

Spectral Data Comparisons

Infrared Spectroscopy (IR):

  • Target Compound : Expected peaks for N–H (~3260 cm⁻¹) and C=O (~1670 cm⁻¹), similar to histamine derivatives.
  • Compound 6a : C=O at 1671 cm⁻¹ , C–N at 1303 cm⁻¹ , and C–O at 1254 cm⁻¹ .
  • Compound 6m (Chlorophenyl analog) : C=O at 1678 cm⁻¹ , C–Cl at 785 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

  • Target Compound : Expected signals for imidazole protons (δ 7.5–8.5 ppm), ethyl chain (–CH₂– at δ 2.5–3.5 ppm), and acetamide methyl (δ 2.0 ppm).
  • Compound 6b (Nitro-phenyl) : –NCH₂CO– at δ 5.38 ppm, aromatic protons at δ 7.20–8.61 ppm, and triazole proton at δ 8.36 ppm .
  • Compound 6c (Meta-nitro) : Triazole proton at δ 8.40 ppm and –NH at δ 11.02 ppm .

Research Findings and Implications

Structural Complexity vs. Bioactivity: The target compound’s simplicity (C₇H₁₁N₃O) may favor metabolic stability compared to bulkier analogs like the triazole-naphthyl derivatives (C₂₁H₁₉N₄O₂) .

Synthetic Accessibility :

  • The target compound’s synthesis is likely more straightforward than Cu-catalyzed triazole derivatives, which require precise stoichiometry and purification .

Spectral Distinctions :

  • The presence of azo groups (δ 8.61 ppm in 6c) and thioether linkages introduces unique NMR/IR signatures absent in the target compound .

Biological Activity

N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide, a compound featuring an imidazole ring, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an imidazole moiety, which is known for its polar and ionizable characteristics. This structure enhances the compound's pharmacokinetic properties, making it a valuable candidate for drug development.

1. Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with imidazole rings possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstReference
This compoundS. aureus, E. coli
Benzimidazole derivativesVarious pathogens

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. Imidazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth. A specific study demonstrated that imidazole compounds can disrupt microtubule formation, leading to cell cycle arrest in cancer cells .

StudyCell LineIC50 (µM)Mechanism
Imidazole derivative studyMCF-7 (breast cancer)52Induces apoptosis
Imidazole derivative studyMDA-MB-231 (triple-negative breast cancer)74Microtubule disruption

3. Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The modulation of inflammatory pathways positions them as candidates for treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several imidazole derivatives, including this compound, and evaluated their biological activities. The synthesized compounds were tested for antimicrobial and anticancer activities, showing promising results against several pathogens and cancer cell lines.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins involved in disease mechanisms. These studies revealed favorable binding affinities, suggesting potential efficacy as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide and its analogs?

  • Methodological Answer : A widely used approach involves 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes, facilitated by copper(I) catalysts. For example, similar acetamide derivatives are synthesized by reacting substituted azides with propargyl ethers in a mixture of tert-butanol and water (3:1) under ambient conditions, followed by purification via recrystallization . Key steps include:

  • Reagent Selection : Copper diacetate (10 mol%) as a catalyst.
  • Monitoring : Reaction progress tracked via TLC (hexane:ethyl acetate, 8:2).
  • Purification : Ethyl acetate extraction, brine washing, and ethanol recrystallization.

Q. How is the structural characterization of this compound validated?

  • Methodological Answer : Structural confirmation relies on:

  • Spectroscopy :
  • IR : Peaks for NH (~3260 cm⁻¹), C=O (~1670 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
  • NMR : Distinct signals for methylimidazole protons (δ ~2.5 ppm for CH₃), acetamide carbonyl (δ ~165 ppm in ¹³C NMR), and aromatic protons .
  • Crystallography : X-ray diffraction using SHELXL software to resolve hydrogen-bonding networks and molecular packing .

Q. What key functional groups influence the reactivity of this compound?

  • Methodological Answer : Critical groups include:

  • 1-Methylimidazole : Participates in π-π stacking and hydrogen bonding.
  • Acetamide moiety : Provides sites for derivatization (e.g., alkylation, acylation).
  • Ethyl linker : Modifies steric and electronic properties.
    Identification methods: IR for C=O/NH, NMR for spatial arrangement, and crystallography for 3D conformation .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer : Key optimization variables:

VariableImpactOptimal Condition
Catalyst loadingRate acceleration10–15 mol% Cu(OAc)₂
Solvent polarityReaction efficiencytert-Butanol:H₂O (3:1)
TemperatureSide-product suppression25–40°C
  • Quality Control : Use HPLC-MS to detect impurities and adjust stoichiometry.

Q. How to resolve contradictions between spectral data and crystallographic results?

  • Methodological Answer : Discrepancies (e.g., rotational barriers in NMR vs. static X-ray structures) require:

  • Dynamic Analysis : Variable-temperature NMR to probe conformational flexibility.
  • Computational Modeling : DFT calculations (e.g., B3LYP/SDD) to compare energy-minimized structures with experimental data .
  • Multi-technique Validation : Cross-reference IR, NMR, and XRD to identify artifacts (e.g., solvent inclusion in crystals) .

Q. What structural features correlate with biological activity in related acetamide derivatives?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance enzyme inhibition .
  • Hydrogen Bonding : Imidazole NH and acetamide carbonyl form interactions with biological targets (e.g., kinases) .
  • Case Study : Derivatives with triazole-thiazole hybrids show improved binding affinity due to planar heterocycles .

Q. What experimental strategies address challenges in crystallizing this compound?

  • Methodological Answer :

  • Solvent Screening : Test methylene chloride/ethanol mixtures for slow evaporation .
  • Crystallization Additives : Use ionic liquids to reduce twinning.
  • Software Tools : SHELXD for phase problem resolution and SHELXL for refining disordered moieties .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Core Modifications :
  • Replace imidazole with benzimidazole for enhanced π-stacking .
  • Introduce sulfoxide/sulfone groups to modulate solubility .
  • Methodology :
  • Click Chemistry : Add triazole rings via azide-alkyne cycloaddition .
  • Heterocycle Fusion : Synthesize thiazole or pyrazole analogs using maleimide intermediates .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs).
  • Cellular Uptake : LC-MS quantification of intracellular concentration.
  • Docking Studies : AutoDock Vina to predict binding modes with target proteins (e.g., PDB: 1ATP) .

Properties

CAS No.

64387-74-2

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-[2-(1-methylimidazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C8H13N3O/c1-7(12)9-4-3-8-5-11(2)6-10-8/h5-6H,3-4H2,1-2H3,(H,9,12)

InChI Key

RVPKKLDXFFTADD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CN(C=N1)C

Origin of Product

United States

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